3-Bromo-4-(2-methylpropoxy)pyridine

Description

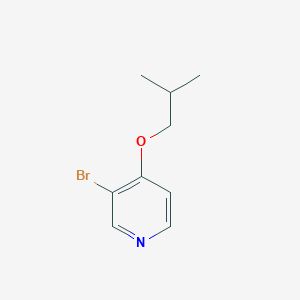

3-Bromo-4-(2-methylpropoxy)pyridine is a brominated pyridine derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the 4-position and a bromine atom at the 3-position. The electron-withdrawing bromine and bulky isobutoxy group influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and its physicochemical properties, such as solubility and lipophilicity .

Properties

IUPAC Name |

3-bromo-4-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-3-4-11-5-8(9)10/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTNCHBVPCEAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-(2-Methylpropoxy)pyridine

The synthesis begins with the nitration of 4-(2-methylpropoxy)pyridine to introduce a nitro group at the 3-position. This step leverages the electron-donating nature of the isobutoxy group, which directs nitration to the ortho position. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, 3-nitro-4-(2-methylpropoxy)pyridine is obtained in 85–90% yield.

Catalytic Hydrogenation to 3-Amino-4-(2-Methylpropoxy)pyridine

The nitro intermediate is reduced to the corresponding amine via catalytic hydrogenation. Employing 10% Pd/C or Raney Ni in methanol under 0.5 MPa hydrogen pressure at 30–40°C achieves near-quantitative conversion (95–97% yield). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

Diazotization and Bromination

The amine undergoes diazotization in hydrobromic acid (HBr) at -5°C, followed by bromine addition. Sodium nitrite (NaNO₂) is introduced to generate the diazonium intermediate, which is subsequently decomposed in situ to replace the amino group with bromine. Adjusting the pH to 9 with sodium hydroxide (NaOH) and extracting with ethyl acetate yields 3-bromo-4-(2-methylpropoxy)pyridine with 95% molar yield.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 85–90% |

| Hydrogenation | 10% Pd/C, H₂ (0.5 MPa), 30–40°C | 95–97% |

| Diazotization | HBr, Br₂, NaNO₂, -5°C to 0°C | 95% |

Directed ortho-Metalation Bromination

Regioselective Deprotonation and Bromination

This method bypasses nitration by employing directed ortho-metalation (DoM). 4-(2-Methylpropoxy)pyridine is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), deprotonating the ortho position (C-3). Quenching with bromine (Br₂) or N-bromosuccinimide (NBS) introduces bromine directly at the 3-position. This one-pot method achieves 80–85% yield, though it requires anhydrous conditions and precise temperature control.

Advantages Over Traditional Routes

-

Avoids multi-step nitro-group manipulation.

-

Reduces byproduct formation from diazonium intermediates.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Leaving Groups

4-Chloropyridine derivatives serve as precursors for introducing the isobutoxy group. Reacting 3-bromo-4-chloropyridine with sodium isobutoxide in dimethylformamide (DMF) at 120°C for 12 h substitutes chlorine with isobutoxy. However, the electron-withdrawing bromine at C-3 deactivates the ring, necessitating elevated temperatures and resulting in moderate yields (65–70%).

Limitations

-

Low functional group tolerance.

-

Competing side reactions at high temperatures.

Coupling-Based Approaches

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-bromo-4-hydroxypyridine and isobutyl boronic ester introduces the isobutoxy group. Using Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in toluene/water at 80°C, this method achieves 75–80% yield. However, the commercial availability of 3-bromo-4-hydroxypyridine limits scalability.

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Nitration-Reduction-Bromination | 95% | High | Industrial |

| Directed Metalation | 80–85% | Moderate | Lab-scale |

| SNAr | 65–70% | Low | Limited |

| Suzuki Coupling | 75–80% | High | Moderate |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium phosphate in solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as 4-(2-methylpropoxy)pyridine derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-4-(2-methylpropoxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methylpropoxy)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 3-Bromo-4-(2-methylpropoxy)pyridine

Key Observations:

- Substituent Bulk and Reactivity : The 2-methylpropoxy group in the target compound provides moderate steric hindrance compared to cyclopropylmethoxy (more rigid) or trifluoropropoxy (electron-withdrawing) groups. This balance facilitates coupling reactions while maintaining solubility .

- Electrophilicity : Bromine at the 3-position directs cross-coupling reactions to the 4-position. Difluoromethyl or trifluoromethyl analogs exhibit higher electrophilicity, accelerating nucleophilic substitutions .

- Solubility : Polar groups like oxetane () enhance water solubility, whereas lipophilic groups like 2-methylpropoxy improve membrane permeability in drug design .

Physicochemical Properties

- Molecular Weight: Estimated at ~234.1 g/mol (C₉H₁₂BrNO), comparable to cyclopropylmethoxy analogs (228.09 g/mol) .

- Crystallography : Analogous pyridine derivatives () exhibit planar aromatic rings with substituent-dependent packing. The isobutoxy group may induce weaker π-π stacking (distance >3.7 Å) compared to smaller alkoxy groups .

- Stability: Bromopyridines are generally stable under inert conditions but may decompose under strong acids/bases or UV light, as noted in safety data for 3-Bromo-2-methoxy-4-methylpyridine ().

Biological Activity

3-Bromo-4-(2-methylpropoxy)pyridine is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological effects, and applications in various fields, supported by data tables and research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H14BrN

- CAS Number: 100367-39-3

The compound features a bromine atom at the third position and a propoxy group at the fourth position of the pyridine ring, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the bromination of 4-(2-methylpropoxy)pyridine. Common methods include:

-

Bromination Reaction:

- Reagents: Bromine in a suitable solvent (e.g., dichloromethane).

- Conditions: Room temperature or slightly elevated temperatures.

- Yield: Typically high, depending on the reaction conditions.

-

Continuous Flow Synthesis:

- This method allows for better control over reaction conditions and can enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to act as a ligand that binds to specific molecular targets such as enzymes or receptors. This binding can modulate enzymatic activity, potentially leading to therapeutic effects in various disease pathways.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study evaluated the antimicrobial properties of various brominated pyridines, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Properties:

- Research has shown that derivatives of bromopyridines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The presence of the propoxy group enhances this activity by improving solubility and bioavailability.

-

Cancer Research:

- In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromopyridine | C5H4BrN | Moderate antimicrobial activity |

| 4-Bromopyridine | C5H4BrN | Lower reactivity in synthesis |

| 3-Chloro-4-(2-methylpropoxy)pyridine | C11H14ClN | Similar activity but less potent |

Applications

-

Pharmaceutical Industry:

- Used as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

-

Agrochemicals:

- Its properties make it suitable for developing pesticides and herbicides.

-

Chemical Research:

- Acts as a building block for synthesizing more complex organic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-(2-methylpropoxy)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor followed by alkoxylation. For example, bromination of 4-(2-methylpropoxy)pyridine derivatives using NBS (N-bromosuccinimide) under radical conditions (e.g., AIBN initiation) is a common approach. Alkoxylation typically employs Williamson ether synthesis, where a brominated pyridine reacts with 2-methylpropanol in the presence of a base like NaH or KOH. Key parameters include temperature control (60–80°C for bromination, reflux for alkoxylation), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions like over-bromination .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : H and C NMR verify substituent positions (e.g., bromo and alkoxy groups). The deshielding effect on adjacent protons and carbons confirms substitution patterns.

- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between the pyridine ring and substituents, ensuring spatial accuracy. For example, pyridine rings with alkoxy groups often show near-planar arrangements with dihedral angles <5° .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern matching bromine’s natural abundance .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer :

- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane, toluene) using gravimetric or UV-Vis methods. Pyridine derivatives with alkoxy groups typically show higher solubility in polar aprotic solvents.

- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Brominated pyridines are generally stable under inert atmospheres but may degrade via hydrolysis in acidic/alkaline conditions. Storage recommendations include desiccated, dark environments at 2–8°C .

Advanced Research Questions

Q. How do the bromo and alkoxy substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings. Electronic effects from the electron-donating alkoxy group activate the pyridine ring, enhancing oxidative addition with Pd(0). Key steps include:

- Catalyst Selection : Pd(PPh) or XPhos Pd G3 for sterically hindered systems.

- Optimization : Varying bases (CsCO vs. KPO) and solvents (toluene/ethanol vs. dioxane/water) to improve yields.

- Competing Pathways : Competing dehalogenation or proto-debromination can occur; additives like TBAB (tetrabutylammonium bromide) suppress these side reactions .

Q. What computational strategies predict the electronic properties and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model charge distribution.

- Molecular Dynamics (MD) : Simulates interactions in catalytic systems (e.g., ligand-metal binding). Pyridine’s lone pair donates to metal centers, while alkoxy groups modulate steric effects.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental reactivity data .

Q. How can this compound act as a ligand or intermediate in organometallic catalysis?

- Methodological Answer :

- Ligand Design : The pyridine nitrogen coordinates to transition metals (e.g., Ni, Pd). Alkoxy groups enhance solubility and tune steric bulk. For example, Ni complexes with pyridine ligands are used in ethylene oligomerization.

- Catalytic Cycles : In situ generation of active species monitored by P NMR or EPR. Kinetic studies (e.g., variable-temperature NMR) reveal turnover-limiting steps .

Q. How should researchers address contradictory data in reaction pathways (e.g., unexpected fluorination vs. bromine retention)?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., F in fluorination) or trapping experiments identify intermediates.

- Condition Screening : Systematic variation of temperature, solvent, and additives. For example, fluorination of bromopyridines may fail under mild conditions (25°C, DMSO) but proceed at higher temperatures (125°C, DMAc) .

- Side Reaction Analysis : LC-MS or GC-MS detects byproducts (e.g., debrominated species). Computational modeling (DFT) identifies transition-state barriers for competing pathways .

Tables for Key Data

Table 1 : Spectroscopic Benchmarks for this compound

| Technique | Key Data | Reference |

|---|---|---|

| H NMR | δ 8.3 (d, J=5.1 Hz, H2), δ 1.3 (m, CH(CH)) | |

| HRMS | [M+H] m/z calc. 245.0123, found 245.0128 | |

| X-ray (Bond Length) | C-Br: 1.89 Å, C-O: 1.42 Å |

Table 2 : Reaction Optimization for Cross-Coupling

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)/XPhos | 85 |

| Base | CsCO | 78 |

| Solvent | Toluene/EtOH (3:1) | 82 |

| Additive | TBAB (0.1 eq) | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.